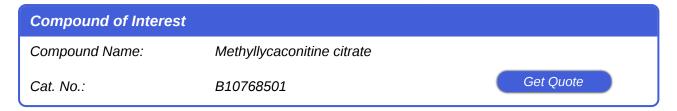


An In-depth Technical Guide to Methyllycaconitine Citrate: Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyllycaconitine (MLA) citrate is a potent and selective competitive antagonist of the $\alpha7$ nicotinic acetylcholine receptor ($\alpha7$ nAChR), a ligand-gated ion channel widely expressed in the central nervous system and implicated in various neurological and inflammatory disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **Methyllycaconitine citrate**. Detailed experimental protocols for its study and a summary of its effects on key signaling pathways are presented to facilitate further research and drug development efforts.

Chemical Identity and Structure

Methyllycaconitine is a norditerpenoid alkaloid originally isolated from plant species of the genus Delphinium (larkspurs).[1][2] It is a complex molecule featuring a tertiary amine, two tertiary alcohols, four methyl ether groups, and a distinctive N-(2-carboxyphenyl)-methylsuccinamido-ester side chain.[3] Commercially, it is most commonly available as the citrate salt to improve its solubility in aqueous solutions.[3]

The chemical identity of **Methyllycaconitine citrate** is defined by the following identifiers:



Identifier	Value	
IUPAC Name	INVALID-LINK	
Synonyms	MLA, MLA citrate	
CAS Number	351344-10-0 (for the citrate salt)[4][5]	
Molecular Formula	C37H50N2O10 · C6H8O7[4][5]	
Molecular Weight	874.9 g/mol [4][5]	
Canonical SMILES	CCN1C[C@]2(COC(=0)C3=C(C=CC=C3)N4C(=0)CINVALID-LINKC)CCINVALID-LINK (O)[C@]7(CINVALID-LINK OC)0)OC">C@HOC.C(C(=0)O)C(CC(=0)O) (C(=0)O)O	
InChI Key	INBLZNJHDLEWPS-OULUNZSJSA-N	

Physicochemical Properties

The physicochemical properties of **Methyllycaconitine citrate** are summarized in the table below. The citrate salt form significantly enhances its water solubility compared to the free base.

Property	Value	Reference(s)
Physical Form	Solid	[6]
Purity	≥95%	[4]
Solubility	Soluble to 100 mM in water and DMSO	[4]
Storage	Store at -20°C	[4][5]
Stability	Stable for ≥ 4 years when stored at -20°C	[6]

Pharmacological Properties



Methyllycaconitine citrate is a highly selective antagonist of the α 7 subtype of neuronal nicotinic acetylcholine receptors. Its pharmacological profile makes it an invaluable tool for studying the physiological and pathological roles of this receptor.

Parameter	Value	Receptor Subtype	Comments	Reference(s)
Ki	1.4 nM	α7 nAChR	A potent antagonist.	[4][7]
Interaction Concentration	> 40 nM	α4β2 and α6β2 nAChRs	Shows selectivity for α7 over other nAChR subtypes.	[4][7]
IC50	2 nM	α7 nAChR	Determined in antagonist activity assays.	[8]

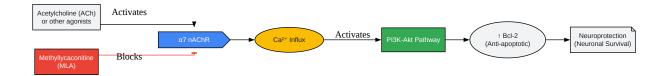
Signaling Pathways

As a potent antagonist of the α 7 nAChR, **Methyllycaconitine citrate** blocks the downstream signaling cascades initiated by the binding of acetylcholine or other agonists. The α 7 nAChR is a ligand-gated ion channel with high permeability to calcium ions (Ca2+).[9] Its activation triggers a variety of intracellular signaling pathways involved in neuroprotection, inflammation, and neurotransmitter release.

α7 nAChR-Mediated Calcium Signaling and Neuroprotection

Activation of $\alpha 7$ nAChRs leads to a rapid influx of Ca2+, which acts as a second messenger to initiate several downstream signaling cascades.[9][10] These pathways, including the PI3K-Akt pathway, are crucial for promoting neuronal survival and protecting against neurotoxicity induced by agents like β -amyloid and glutamate.[9][11] MLA, by blocking the initial Ca2+ influx through $\alpha 7$ nAChRs, can be used to investigate the role of this specific pathway in neuroprotective mechanisms.



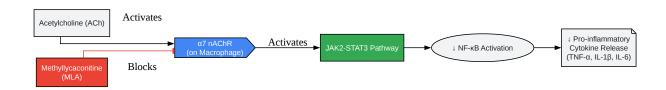


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α7 nAChR-mediated neuroprotective signaling pathway.

Cholinergic Anti-Inflammatory Pathway

The $\alpha 7$ nAChR is a key component of the "cholinergic anti-inflammatory pathway," which regulates the immune response.[4] Activation of $\alpha 7$ nAChRs on immune cells, such as macrophages, inhibits the production and release of pro-inflammatory cytokines like TNF- α , IL-1 β , and IL-6.[4] This effect is mediated through the JAK2-STAT3 signaling pathway.[4] MLA can be utilized to block this pathway and study the role of $\alpha 7$ nAChR in inflammatory processes.



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Cholinergic anti-inflammatory pathway mediated by α 7 nAChR.

Experimental Protocols

The following are detailed methodologies for key experiments involving **Methyllycaconitine** citrate.

Radioligand Binding Assay for α7 nAChR



This protocol describes a competitive binding assay to determine the affinity of compounds for the α 7 nAChR using [3 H]Methyllycaconitine.

Materials:

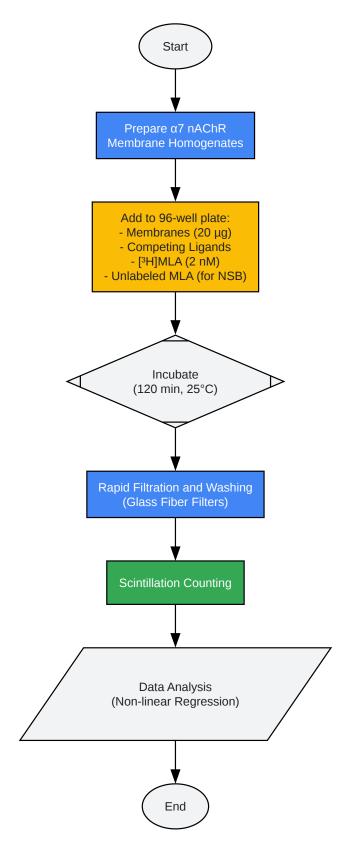
- Human recombinant α7 nAChRs expressed in SH-SY5Y cells (or other suitable cell line)
- [3H]Methyllycaconitine (specific activity ~50-80 Ci/mmol)
- Unlabeled Methyllycaconitine citrate
- Assay buffer: Modified phosphate buffer, pH 7.4
- Glass fiber filters
- Scintillation cocktail and counter

Procedure:

- Prepare membrane homogenates from cells expressing α7 nAChRs.
- In a 96-well plate, add 20 μg of membrane protein per well.
- Add competing unlabeled ligands at various concentrations.
- Add [3H]Methyllycaconitine to a final concentration of 2 nM.
- For non-specific binding, add 10 μM of unlabeled Methyllycaconitine.
- Incubate the plate for 120 minutes at 25°C.
- Harvest the membranes by rapid filtration through glass fiber filters.
- Wash the filters multiple times with ice-cold assay buffer.
- Place the filters in scintillation vials with scintillation cocktail.
- Quantify the bound radioactivity using a scintillation counter.



• Analyze the data using non-linear regression to determine Ki values.



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Workflow for α7 nAChR radioligand binding assay.

In Vivo Neuroprotection Study in Mice

This protocol outlines an in vivo experiment to assess the neuroprotective effects of **Methyllycaconitine citrate** against methamphetamine-induced neurotoxicity.

Animals:

Male mice (e.g., C57BL/6)

Materials:

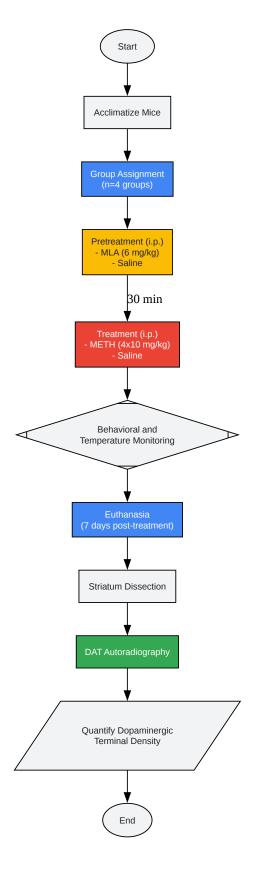
- Methyllycaconitine citrate
- Methamphetamine (METH)
- Saline solution
- Dopamine transporter (DAT) radioligand for autoradiography

Procedure:

- · Acclimatize mice to the housing conditions.
- Divide mice into four groups: Saline + Saline, Saline + METH, MLA + Saline, MLA + METH.
- Administer Methyllycaconitine citrate (e.g., 6 mg/kg, intraperitoneally) or saline 30 minutes before METH or saline administration.
- Administer METH (e.g., 4 doses of 10 mg/kg, i.p., at 2-hour intervals) or saline.
- Monitor for behavioral changes (e.g., climbing behavior) and body temperature.
- Euthanize mice 7 days after the last METH injection.
- Dissect the striatum and perform autoradiography using a DAT radioligand to quantify dopaminergic terminal density.



 Analyze the data to determine if MLA pretreatment attenuates METH-induced dopaminergic neurotoxicity.[2][10]





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Workflow for in vivo neuroprotection study.

Conclusion

Methyllycaconitine citrate is a powerful and selective antagonist of the $\alpha 7$ nicotinic acetylcholine receptor. Its well-defined chemical structure, physicochemical properties, and pharmacological profile make it an indispensable tool for researchers in neuroscience, pharmacology, and immunology. The detailed experimental protocols and understanding of its impact on signaling pathways provided in this guide are intended to support and accelerate research into the therapeutic potential of modulating the $\alpha 7$ nAChR in a variety of disease states.

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